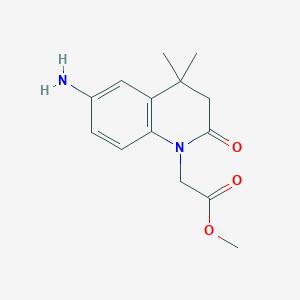

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically involves a multi-step process. One common method starts with the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate 4,4-dimethyl-3,4-dihydroquinolin-2-one. This intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the amino group at the 6-position. Finally, esterification with methanol yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

This transformation enhances water solubility and enables further functionalization, such as coupling with amines to form amides .

Nucleophilic Substitution and Acylation

The amino group participates in nucleophilic reactions, including acylation and alkylation:

Acylation via Carbodiimide Coupling

-

Reagents : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

-

Products : N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (e.g., compound 9e in ).

-

Key Application : Enhanced cytotoxicity and EGFR inhibition in anticancer agents .

Phosphorylation

-

Reagents : Triethoxy phosphonoacetate under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/acetic acid) .

-

Product : Phosphonate derivatives (e.g., diethyl 6-(1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate) .

Heterocycle Formation

The dihydroquinoline scaffold facilitates cyclization reactions:

-

Reagents : Diethyl cyanomethylphosphonate under strong acidic conditions .

-

Product : Pyridin-3-ylphosphonate derivatives (e.g., compound 6 ) .

-

Mechanism : Carbanion attack on the allylic system followed by alcohol extrusion .

Biological Activity Modulation via Structural Modifications

Reaction products exhibit tailored pharmacological properties:

Comparative Reactivity of Quinoline Derivatives

The amino group distinguishes this compound from structurally related quinolines:

| Compound | Key Functional Group | Reactivity Profile |

|---|---|---|

| 6-Aminoquinoline | Amino | Base for Schiff base formation |

| Methyl 4-aminoquinoline | Methyl + amino | Enhanced lipophilicity |

| 7-Chloroquinoline | Chloro | Electrophilic substitution |

| Target compound | Amino + ester | Dual reactivity (nucleophilic + hydrolysis) |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate belongs to a class of quinoline derivatives that have been extensively studied for their biological activities. These compounds often exhibit a range of pharmacological effects, making them valuable in drug development.

1.1 Antiplatelet Activity

Research has shown that related compounds in the quinoline family can act as effective antiplatelet agents. For instance, a study characterized 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an antiplatelet agent by inhibiting cyclooxygenase-1 (Cox-1), which leads to reduced thromboxane A2 levels and decreased platelet aggregation . This mechanism suggests that this compound may similarly possess antiplatelet properties.

1.2 Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. A novel class of quinoline analogues has demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis . The structural features of this compound may enhance its interaction with molecular targets in cancer therapy.

Pharmacological Insights

2.1 Inhibition of Kinases

Recent studies have identified quinoline derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression . this compound could be explored further for its potential to inhibit RTKs involved in vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways.

2.2 Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been documented extensively. Compounds similar to this compound have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Quinoline N-oxides: Oxidized derivatives of quinoline with distinct biological activities.

Uniqueness

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and the ester functionality allows for diverse chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 2-(6-amino-4,4-dimethyl-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, also known by its CAS number 1355194-29-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structural features exhibit significant pharmacological effects, including:

- Antiplatelet Activity: Similar compounds have been shown to inhibit platelet aggregation through the modulation of nitric oxide synthase (NOS) activity. This effect is mediated by the acetylation of proteins involved in platelet activation .

- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, which has been observed in related quinoline derivatives. These derivatives have demonstrated efficacy against various bacterial and fungal strains .

Antiplatelet Activity

A study on acetoxy quinolones revealed that structural modifications could enhance their antiplatelet effects. The compound was noted for its ability to inhibit cyclooxygenase (Cox-1), leading to decreased thromboxane A2 production and subsequent inhibition of platelet aggregation .

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 3.515 | Strong antimicrobial |

| Compound B | 26 | Moderate antimicrobial |

| Compound C | 101 | Weak antimicrobial |

These results indicate that modifications in the quinoline structure can significantly impact biological activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- Study on Antiplatelet Effects: A specific study highlighted the effectiveness of acetoxy quinolones in inhibiting platelet aggregation via CRTAase activation. The findings suggest that this compound could be a candidate for further investigation in cardiovascular therapies .

- Antimicrobial Efficacy: Research on related quinoline derivatives demonstrated their effectiveness against resistant strains of bacteria and fungi. The potential for this compound to act as an antimicrobial agent warrants further exploration, especially in light of rising antibiotic resistance .

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

methyl 2-(6-amino-4,4-dimethyl-2-oxo-3H-quinolin-1-yl)acetate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2)7-12(17)16(8-13(18)19-3)11-5-4-9(15)6-10(11)14/h4-6H,7-8,15H2,1-3H3 |

InChI Key |

UIQHNPBSMDUNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=C(C=C2)N)CC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.